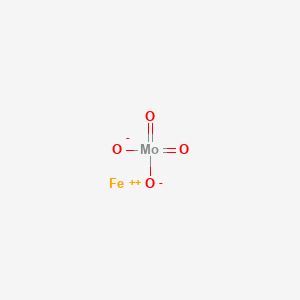

Iron(II) molybdate

Description

Properties

CAS No. |

13718-70-2 |

|---|---|

Molecular Formula |

FeMoO4 |

Molecular Weight |

215.8 g/mol |

IUPAC Name |

dioxido(dioxo)molybdenum;iron(2+) |

InChI |

InChI=1S/Fe.Mo.4O/q+2;;;;2*-1 |

InChI Key |

QQOCLJJWXLOEJE-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Synthesis Methodologies for Iron Ii Molybdate and Derived Materials

Solution-Based Synthesis Routes

Solution-based methods offer excellent control over the stoichiometry, homogeneity, and nanostructure of the final product by manipulating reaction parameters in a liquid medium.

Co-precipitation Techniques

Co-precipitation is a widely used and relatively simple method for synthesizing iron molybdate (B1676688). rsc.orgresearchgate.netias.ac.in This technique typically involves mixing aqueous solutions of an iron salt, such as iron(II) sulfate (B86663) or iron(II) chloride, with a solution of a molybdate salt, like sodium molybdate. wikipedia.org The low aqueous solubility of iron(II) molybdate causes it to precipitate out of the solution as a solid. wikipedia.org The resulting precipitate can then be collected by filtration, washed, and dried. wikipedia.org

Industrial catalysts are often prepared using co-precipitation, which can result in the formation of Fe₂(MoO₄)₃ with an excess of molybdenum trioxide (MoO₃). researchgate.net However, controlling the homogeneity of the final product can be challenging, sometimes leading to a mixture of phases. rsc.org Variations of this method have been employed to produce iron molybdate nanoparticles for applications such as the photocatalytic degradation of dyes like rhodamine B. mdpi.com

A typical co-precipitation procedure might involve acidifying an ammonium (B1175870) heptamolybdate solution and then adding an iron nitrate (B79036) solution to precipitate the iron molybdate precursor, which is subsequently calcined. rsc.org The pH of the solution is a critical parameter that influences the final product's characteristics. rsc.orgmdpi.com

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. researchgate.netresearchgate.netdiva-portal.org In a typical hydrothermal synthesis of this compound, precursors such as iron(II) chloride (FeCl₂) and sodium molybdate (Na₂MoO₄) are dissolved in a solvent (usually water for hydrothermal) and sealed in a Teflon-lined autoclave. rsc.org The autoclave is then heated to a specific temperature for a set duration, allowing for the formation of well-defined crystal structures. researchgate.netdiva-portal.org

These methods allow for precise control over the morphology of the resulting this compound, producing structures such as nanorods, hollow microspheres, and other complex architectures. researchgate.netrsc.orgrsc.org For instance, monoclinic FeMoO₄ nanorods have been successfully prepared using a hydrothermal method in an acidic aqueous solution. researchgate.net The pH of the reaction mixture, the temperature, and the reaction time are crucial parameters that can be adjusted to selectively produce different crystalline phases and morphologies. slideshare.net

Researchers have also employed solvothermal techniques, where a non-aqueous solvent is used, to synthesize FeMoO₄. This approach has been shown to yield materials with attractive performance as anodes in lithium-ion batteries. rsc.org Furthermore, the combination of electrospinning with a hydrothermal technique has been used to create heterostructured rGO/FeMoO₄ hybrid nanotube networks. nih.gov

Table 1: Comparison of Solvothermal/Hydrothermal Synthesis Parameters for this compound

| Precursors | Solvent | Temperature (°C) | Time (h) | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| FeCl₂·4H₂O, Na₂MoO₄·2H₂O | HCl solution (pH 2.0) | Not specified | Not specified | Monoclinic nanorods | researchgate.net |

| Fe(NO₃)₃·9H₂O, Na₂MoO₄ | Distilled water | Not specified | Not specified | Pure FeMoO₄ and rGO/FeMoO₄ nanocomposites | diva-portal.org |

| FeCl₂, Na₂MoO₄ | Distilled water | Not specified | Not specified | Hollow microspheres | rsc.org |

| Not specified | Not specified | 140 | 6 | rGO-enriched nanotubes | nih.gov |

Sol-Gel Methods

The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). This method is known for producing homogeneous mixed oxide materials by allowing for atomic-level mixing of the components in the precursor phase. rsc.orgrsc.org

In the context of iron molybdate synthesis, the sol-gel route often involves the use of chelating agents, such as citric acid, oxalic acid, or malonic acid, to form stable complexes with the iron and molybdenum ions in a solution. rsc.org This approach can lead to a more homogeneous distribution of the metal ions compared to traditional co-precipitation methods. rsc.org The gel is then typically dried and calcined to produce the final iron molybdate material.

One study demonstrated the synthesis of iron molybdate catalysts via a sol-gel route using oxalic or malonic acid as chelating agents. The catalysts synthesized with malonic acid showed improved performance, which was attributed to the formation of discrete iron and molybdenum malonate precursors that led to a homogeneous distribution of the metals in the final catalyst. rsc.org Another study reported the successful preparation of nano-Fe₂(MoO₄)₃ at a low temperature of 350 °C using a green sol-gel route. rsc.org

The calcination temperature is a critical parameter in the sol-gel method, as it can affect the crystallinity, surface area, and potential for agglomeration of the final product. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a relatively rapid and energy-efficient method for producing nanomaterials. This technique utilizes microwave radiation to heat the reaction mixture, which can lead to faster reaction rates and different product morphologies compared to conventional heating methods. google.com

For the synthesis of this compound nanosheets, a method has been developed that uses ammonium molybdate and ferrous sulfate as raw materials in distilled water. google.com The precursor solution is subjected to microwave irradiation, leading to the formation of nanosheets with thicknesses ranging from 30 to 100 nanometers and diameters of 1 to 2 microns. google.com This process avoids the need for high temperatures and pressures often associated with solid-state and hydrothermal methods. google.com

The key steps in a typical microwave-assisted synthesis of FeMoO₄ nanosheets include:

Preparation of aqueous solutions of ammonium molybdate and ferrous sulfate. google.com

Mixing the solutions to form a precursor mixture. google.com

Heating the mixture in a microwave reactor for a short duration (e.g., 30 minutes). google.com

Collecting, washing, and drying the final product. google.com

This method provides a promising route for the efficient and scalable production of two-dimensional iron molybdate nanostructures. google.com

Solid-State Synthesis Pathways

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to form the desired product. This approach is often simpler in terms of equipment but can sometimes lead to less homogeneous products with lower surface areas compared to solution-based methods. rsc.org

Thermal Decomposition of Precursors

The thermal decomposition of a pre-synthesized precursor complex is a common solid-state route to obtain iron molybdate. This method typically involves preparing a homogeneous mixture of precursors, often containing iron and molybdenum salts along with an organic component like oxalic acid. mdpi.com

In one example, iron(III) nitrate, oxalic acid, and ammonium molybdate are mixed in the solid state and heated. mdpi.com This initial heating step forms an iron-molybdenum complex. This complex is then decomposed at a higher temperature in a furnace to yield iron molybdate nanoparticles. mdpi.com The thermogravimetric analysis of precursors synthesized with oxalic and malonic acids shows distinct decomposition stages corresponding to the breakdown of iron oxalate (B1200264) and oxomolybdate oxalate species. rsc.org

Another approach involves the thermal decomposition of an ammonium molybdoferrate(II) precursor. uwc.ac.za The thermal transformation of this precursor involves several endothermic and exothermic steps, ultimately leading to the formation of iron(III) molybdate and molybdenum trioxide phases after annealing at temperatures between 500 and 600 °C. uwc.ac.za The solid-state reaction between the resulting iron and molybdenum oxides during calcination is crucial for the formation of the final iron molybdate product. cardiff.ac.uk

Table 2: Thermal Decomposition Parameters for this compound Synthesis

| Precursors | Initial Heating | Calcination Temperature (°C) | Calcination Time (h) | Key Findings | Reference |

|---|---|---|---|---|---|

| Iron nitrate, Oxalic acid, Ammonium molybdate | 160 °C (on hot plate) | 500 | 2 | Production of Fe₂(MoO₄)₃ nanoparticles | mdpi.com |

| Iron nitrate, Oxalic/Malonic acid, Ammonium molybdate | 160 °C (oxalic) or 130 °C (malonic) | 500 | 2 | Homogeneous distribution of Fe and Mo with malonic acid | rsc.org |

| Ammonium molybdoferrate(II) | - | 500-600 | Prolonged | Formation of Fe(III) molybdate and MoO₃ | uwc.ac.za |

Solid-State Reaction Methods

Solid-state reaction represents a conventional and straightforward approach for the synthesis of this compound. This method typically involves the high-temperature calcination of precursor materials in the solid phase. A common route is the reaction between iron oxides (such as Fe₂O₃) and molybdenum oxides (like MoO₃). cardiff.ac.ukrsc.org The process relies on the interdiffusion of ions between the solid reactants at elevated temperatures, leading to the formation of the desired iron molybdate phase.

The efficacy of the solid-state reaction is highly dependent on several factors, including the nature of the precursors, calcination temperature, and duration. For instance, grinding mixtures of iron oxide and molybdenum oxide at temperatures between 600–700 °C has been explored. rsc.org However, this approach can be limited by slow reaction kinetics and the potential for incomplete reaction, which may result in a final product containing a mixture of phases, including unreacted oxides and regions rich in either iron or molybdenum. rsc.org To circumvent the need for prolonged high-temperature processing, which can be energy-intensive, alternative precursors and synthesis conditions are often sought. google.com

A notable solid-phase interaction occurs during the heat treatment of precursors derived from Fe(III) and Mo(VI) oxides, which leads to the formation of Fe(III) molybdate, Fe₂(MoO₄)₃. uwc.ac.za This reaction is crucial for removing impurities of iron oxide compounds from the catalyst, although it may require extended heat treatment (up to 48 hours at 500°C) to ensure complete conversion. uwc.ac.za The formation of Fe₂(MoO₄)₃ from Fe₂O₃ and MoO₃ is a key step in creating the final catalyst structure. rsc.org

| Precursor 1 | Precursor 2 | Method | Temperature | Duration | Outcome |

| Iron Oxide (Fe₂O₃) | Molybdenum Oxide (MoO₃) | Grinding/Calcination | 600-700 °C | 10-70 h | Formation of iron molybdate, but with potential for low surface area and phase inhomogeneity. rsc.orgmdpi.com |

| Fe(III) oxide | Mo(VI) oxide | Annealing | 500 °C | Up to 48 h | Formation of Fe₂(MoO₄)₃, removing iron oxide impurities. uwc.ac.za |

Advanced Precursor-Based Synthesis

To overcome the limitations of traditional solid-state methods, advanced precursor-based synthesis routes have been developed. These methods offer better control over the stoichiometry, homogeneity, and morphology of the final this compound product.

Utilization of Dicarboxylate Precursors (e.g., Oxalates, Malonates)

Dicarboxylate precursors, such as oxalates and malonates, have emerged as effective agents in the synthesis of iron molybdate catalysts. cardiff.ac.ukrsc.orgcardiff.ac.uk These organic diacids act as chelating agents, forming complexes with the metal ions in solution. rsc.org This approach, often part of a sol-gel or decomposition method, promotes a more homogeneous distribution of iron and molybdenum at the molecular level. rsc.orgcardiff.ac.uk

The general process involves the decomposition of metal-dicarboxylate precursors. For instance, iron(II) oxalate (FeC₂O₄) can be used as a precursor. cardiff.ac.ukconfer.cz Upon heating, these precursors decompose to form the constituent metal oxides in a highly dispersed state, which then react to form iron molybdate. cardiff.ac.uk The choice of dicarboxylic acid can significantly influence the properties of the resulting material. For example, catalysts synthesized using malonic acid have shown improved homogeneity and, consequently, better catalytic performance compared to those prepared with oxalic acid. cardiff.ac.ukrsc.orgcardiff.ac.uk This is attributed to the formation of discrete iron and molybdenum malonate ions that precipitate to create a uniform precursor mixture. rsc.orgcardiff.ac.uk In contrast, oxalate precursors can sometimes lead to less homogeneous structures with iron-rich centers. cardiff.ac.uk

The calcination conditions, including temperature and duration, are critical in these methods. For malonate-derived precursors, higher temperature calcinations (e.g., 600 °C) have been found to be beneficial, potentially due to enhanced thermal spreading of MoO₃ and an increased rate of solid-state reaction. cardiff.ac.uk

| Dicarboxylate Precursor | Iron Source | Molybdenum Source | Synthesis Method | Key Findings |

| Oxalic Acid | Iron(III) nitrate | Ammonium molybdate | Sol-gel/Decomposition | Successful formation of iron molybdate. cardiff.ac.ukrsc.org |

| Malonic Acid | Iron(III) nitrate | Ammonium molybdate | Sol-gel/Decomposition | Superior homogeneity and catalytic performance compared to oxalic acid method. cardiff.ac.ukrsc.orgcardiff.ac.uk |

| Iron(II) oxalate | - | - | Thermal Decomposition | Precursor for iron oxides; can be used in multi-component synthesis. wikipedia.orgmdpi.comsemanticscholar.org |

Integration of Metal-Organic Frameworks (MOFs) as Sacrificial Templates

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and well-defined pore structures make them excellent sacrificial templates for synthesizing nanomaterials with controlled morphologies and high porosity. In the context of iron molybdate synthesis, MOFs containing iron, such as MIL-100(Fe) and MOF-235, can be used as precursors. nanochemres.orgnanochemres.org

The strategy involves using the MOF as a source of iron ions. nanochemres.org The MOF is typically co-precipitated with a molybdenum source, such as ammonium heptamolybdate. nanochemres.org Subsequent calcination at elevated temperatures (e.g., 723 K) leads to the decomposition of the MOF structure, leaving behind a porous iron molybdate material. nanochemres.org This method has been shown to produce catalysts with significantly higher specific surface areas compared to conventional co-precipitation methods. nanochemres.orgnanochemres.org The resulting porous structure and high surface area can lead to enhanced catalytic activity. nanochemres.org For example, iron molybdate catalysts derived from MOF precursors have demonstrated improved performance in the selective oxidation of methanol (B129727). nanochemres.org The synthesis process can be visualized as the release of metal ions from the MOF structure, which then react with the molybdenum precursor to form the final nanocomposite. researchgate.net

| MOF Precursor | Molybdenum Source | Synthesis Strategy | Resulting Material | Advantages |

| MIL-100(Fe) | (NH₄)₆Mo₇O₂₄·4H₂O | Co-precipitation followed by calcination | Porous iron molybdate | High specific surface area, enhanced catalytic performance. nanochemres.orgnanochemres.org |

| MOF-235 | (NH₄)₆Mo₇O₂₄·4H₂O | Co-precipitation followed by calcination | Porous iron molybdate with nanorod/nanoparticle morphology | High porosity, improved catalytic activity. nanochemres.orgnanochemres.org |

| Fe-MOF | Na₂MoO₄ | Hydrothermal synthesis | FeMoO₄/Fe₂O₃-NC | Not explicitly for pure FeMoO₄, but demonstrates MOF-derived synthesis. researchgate.netrsc.org |

Exploration of Iron(II) Precursors vs. Iron(III) Precursors

The choice between iron(II) and iron(III) precursors can have a significant impact on the synthesis process and the properties of the final iron molybdate catalyst. Traditionally, iron(III) salts like ferric nitrate (Fe(NO₃)₃) are commonly used. mdpi.comscribd.com However, the use of iron(II) precursors, such as ferrous sulfate (FeSO₄) or iron(II) oxalate, offers several potential advantages. uwc.ac.zamdpi.comresearchgate.netwikipedia.org

One key benefit of using Fe(II) precursors is the ability to conduct the synthesis at a higher pH (between 5 and 6), which reduces the acidity of the preparation solution. mdpi.com This can be advantageous in minimizing corrosion and simplifying waste treatment. Furthermore, the use of Fe(II) can help to reduce the formation of detrimental Fe(III) oxide impurities on the catalyst surface. uwc.ac.zamdpi.com These impurities are known to be less selective in certain catalytic applications. uwc.ac.za

Studies have shown that iron molybdate catalysts prepared from Fe(II) precursors can exhibit similar activity and selectivity to those prepared from conventional Fe(III) precursors. uwc.ac.zaresearchgate.net The thermal evolution of the solid molybdoferrate(II) precursor, formed from the interaction of Fe(II) and Mo(VI) in solution, has been characterized to understand the transformation to the final catalyst. uwc.ac.zaresearchgate.net However, the interaction between Fe(II) and Mo(VI) in solution can be complex, involving complex formation, redox reactions, and precipitation. uwc.ac.zaresearchgate.net In some cases, using specific Fe(III) precursors like iron(III) nitrate and iron(III) chloride in a malonate decomposition method has resulted in a high distribution of iron and molybdenum, leading to high catalytic yields. cardiff.ac.uk Conversely, the use of iron(II) sulfate in the same method had a negative effect on the catalyst composition and performance. cardiff.ac.uk

| Iron Precursor | Molybdenum Precursor | Key Advantages/Disadvantages of Iron Precursor |

| Iron(II) Sulfate (FeSO₄) | Sodium Molybdate (Na₂MoO₄) | Reduces acidity of preparation solution; can minimize Fe(III) oxide impurities. uwc.ac.zamdpi.comresearchgate.net May have a negative effect in certain synthesis methods. cardiff.ac.uk |

| Iron(III) Nitrate (Fe(NO₃)₃) | Ammonium Heptamolybdate | Widely used, conventional precursor. mdpi.comscribd.com Synthesis occurs at low pH. |

| Iron(II) Oxalate | - | Can produce higher Fe₂O₃ content on the surface in some methods, lowering yield. cardiff.ac.uk |

| Iron(III) Chloride (FeCl₃) | Ammonium Heptamolybdate | Can lead to high distribution of Fe and Mo in malonate decomposition method. cardiff.ac.uk |

Thin Film Fabrication Methodologies

The fabrication of iron molybdate as thin films is crucial for fundamental studies of its catalytic and electronic properties, as well as for applications in areas like microelectronics and sensors.

Molybdenum Deposition onto Metal Oxide Substrates

A common technique for fabricating iron-molybdate thin films involves the deposition of molybdenum onto a pre-existing metal oxide substrate, typically an iron oxide film. uah.edursc.orgresearchgate.net This method allows for precise control over the film thickness and composition at the atomic level.

The process often begins with the growth of a well-ordered iron oxide thin film, such as Fe₃O₄(111), on a single crystal substrate like Pt(111). uah.edu Molybdenum is then deposited onto this iron oxide surface, for example, using e-beam evaporation. uah.edu Subsequent annealing in an oxygen atmosphere at elevated temperatures (e.g., above 900 K) facilitates the migration of Mo species into the iron oxide film. uah.edursc.org This interdiffusion leads to the formation of new bonds between molybdenum, iron, and oxygen, resulting in an iron-molybdate thin film. uah.edu

The structure and properties of the resulting film are highly dependent on the Mo coverage and the annealing temperature. uah.edursc.org Techniques like Low-Energy Electron Diffraction (LEED), Auger Electron Spectroscopy (AES), and Scanning Tunneling Microscopy (STM) are used to characterize the structural evolution of the film during its formation. uah.edursc.orgresearchgate.net For instance, at low temperatures, molybdenum may form molybdena nanoparticles on the iron oxide surface. uah.edu Upon high-temperature oxidation, these can transform into a well-ordered mixed Fe-Mo oxide film. uah.edu Another approach is the hot-filament metal oxide deposition (HFMOD) technique, where a heated molybdenum filament in an oxygen atmosphere is used to deposit molybdenum oxide onto the iron oxide substrate. rsc.orgresearchgate.net Cation mixing and the formation of an iron molybdate structure have been observed to occur at temperatures above ~573 K, with the process being strongly dependent on the Mo coverage. rsc.orgresearchgate.net

| Deposition Method | Substrate | Molybdenum Source | Annealing Conditions | Characterization Techniques | Key Findings |

| e-beam evaporation | Fe₃O₄(111) on Pt(111) | Molybdenum metal | Oxidation at >900 K | LEED, AES, STM, IRAS | Mo migrates into the Fe₃O₄ film, forming an ordered Fe-Mo oxide film. uah.edu |

| Hot-Filament Metal Oxide Deposition (HFMOD) | Fe₃O₄(111) single crystal | Heated molybdenum filament in O₂ | Annealing at 873 K in O₂ | LEED, XPS, STM | Cation mixing occurs above ~573 K, forming an iron molybdate structure. rsc.orgresearchgate.net |

| Radiofrequency magnetron sputtering | - | Fe₂(MoO₄)₃ target | Post-deposition annealing at 500 °C | Elemental analyses, Mössbauer spectroscopy, XPS | Formation of well-crystallized stoichiometric thin films. cea.fr |

Influence of Synthesis Parameters on Material Characteristics

The physicochemical properties and ultimate performance of this compound and its derived materials are profoundly influenced by the conditions employed during their synthesis. The precise control of parameters such as the molar ratio of precursors, temperature and pressure, and the choice of solvents and chelating agents is critical in tailoring the material's characteristics, including phase composition, crystallinity, surface area, and morphology. These factors, in turn, dictate the material's efficacy in various applications.

Molar Ratio Control (e.g., Mo/Fe)

The molar ratio of molybdenum (Mo) to iron (Fe) is a fundamental parameter that governs the phase composition and stoichiometry of the final iron molybdate product. Different Mo/Fe ratios can lead to the formation of distinct phases, ranging from stoichiometric this compound (FeMoO₄) to mixed-oxide systems containing ferric molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃).

Research has demonstrated that in hydrothermal synthesis, a Mo:Fe ratio of approximately 1.5 can yield phase-pure Fe₂(MoO₄)₃. vulcanchem.comresearchgate.net Industrial catalysts often require a Mo/Fe stoichiometric ratio between 2 and 3 to synthesize a material composed primarily of Fe₂(MoO₄)₃ and MoO₃. mdpi.com Increasing the Mo/Fe ratio beyond 1.5 typically results in the formation of these desired mixed oxides. mdpi.com For instance, at a Mo/Fe ratio of around 3, hydrothermal methods can produce a high-surface-area material consisting of a mix of poorly crystalline Mo₅O₁₄ and an amorphous Fe₂(MoO₄)₃ precursor. vulcanchem.comresearchgate.net

The optimal Mo/Fe ratio is highly dependent on the target application. In the synthesis of catalysts for the partial oxidation of methanol to formaldehyde (B43269), studies using dicarboxylate decomposition have found that Fe:Mo ratios of 1:2.2 and 1:1.7 provided the best formaldehyde yields due to superior mixing of the metal components. cardiff.ac.uk For the synthesis of dimethoxymethane, a catalyst with a Mo:Fe molar ratio of 3 was found to be most effective. nanochemres.org Conversely, for electrocatalytic applications such as the oxygen evolution reaction (OER), a 1:1 molar ratio of molybdenum to iron has been identified as optimal. electrochemsci.org The pH of the synthesis solution also interacts with the molar ratio; the molybdenum content in the precipitated product has been observed to decrease as the pH of the mother liquor increases. researchgate.netresearchgate.net

| Target Application | Optimal Mo/Fe Molar Ratio | Resulting Phase/Material Characteristics | Source(s) |

| General Synthesis | ~1.5 | Phase-pure Fe₂(MoO₄)₃ | vulcanchem.comresearchgate.net |

| Industrial Catalysis | 2 - 3 | Mixed Fe₂(MoO₄)₃ and MoO₃ | mdpi.com |

| Methanol Oxidation | 1:2.2 or 1:1.7 | Superior mixing of Fe and Mo, high formaldehyde yield | cardiff.ac.uk |

| Dimethoxymethane Synthesis | 3 | High catalyst activity and selectivity | nanochemres.org |

| Oxygen Evolution Reaction | 1:1 | Optimal electrocatalytic performance | electrochemsci.org |

Temperature and Pressure Regimes

Temperature and pressure are critical thermodynamic parameters that direct the kinetics of nucleation and crystal growth, phase stability, and morphology of the synthesized iron molybdate. Synthesis methods can range from low-temperature co-precipitation and hydrothermal routes to high-temperature calcination and solid-state reactions. researchgate.netrsc.orggoogle.com

Hydrothermal and solvothermal methods often employ relatively low temperatures. For example, phase-pure Fe₂(MoO₄)₃ can be synthesized hydrothermally at temperatures as low as 100°C. vulcanchem.comresearchgate.net Other hydrothermal preparations have been conducted at 150°C and 200°C. researchgate.netdiva-portal.org These methods, often carried out in sealed autoclaves, utilize the corresponding autogenous pressure of the solvent at the set temperature. Microwave-assisted synthesis offers a rapid heating method that can proceed under normal pressure, avoiding the need for high-temperature and high-pressure conditions. google.com

Calcination temperature, a post-synthesis heat treatment step, is crucial for transforming precursor materials into the desired crystalline oxide phase. The stability of the synthesized phases is a key consideration. For instance, some mixed-phase materials derived from hydrothermal synthesis are thermally unstable above 300°C. researchgate.net However, calcination at higher temperatures, such as 500°C or even 600°C, is common to ensure the formation of crystalline iron molybdate. researchgate.netrsc.org The duration of calcination is also critical; studies have shown that specific temperature-duration combinations (e.g., 500°C for 2 hours or 450°C for 4 hours) can maximize catalytic performance by preventing unwanted phase segregation or sublimation of components like MoO₃. cardiff.ac.ukrsc.org The β-phase of FeMoO₄, a specific polymorph, has been shown to be stable over a wide temperature range from 25°C to 800°C. researchgate.net

| Synthesis Method | Temperature | Pressure | Duration | Key Findings | Source(s) |

| Hydrothermal | 100°C | Autogenous | < 4 hours | Formation of phase-pure Fe₂(MoO₄)₃ | vulcanchem.comresearchgate.net |

| Hydrothermal | 150°C | Autogenous | 12 hours | Optimized condition for specific nanoparticle synthesis | researchgate.net |

| Hydrothermal | 200°C | Autogenous | 3 hours | Facile synthesis of rGO/FeMoO₄ composites | diva-portal.org |

| Microwave-Assisted | Heating for 30 min, drying at 70°C | Normal | 12 hours (drying) | Gentle conditions, avoids high temp/pressure | google.com |

| Calcination | 300°C | Ambient | - | Instability point for some hydrothermally derived phases | researchgate.net |

| Calcination | 500°C | Ambient | 2 - 4 hours | Common for precursor decomposition; optimal for catalytic performance | researchgate.netrsc.org |

| Calcination | 450°C - 600°C | Ambient | 4 hours | High formaldehyde yields achieved under specific time/temp conditions | cardiff.ac.uk |

Role of Chelating Agents and Solvents

Chelating agents and solvents play a sophisticated role in the synthesis of this compound by influencing the dissolution of precursors, controlling the speciation and availability of metal ions in solution, and mediating the nucleation and growth of particles.

Chelating Agents: These are organic molecules that can form stable, ring-like complexes (chelates) with metal ions. In iron molybdate synthesis, they can prevent the premature precipitation of metal hydroxides, ensure a homogeneous distribution of Fe and Mo ions in the precursor phase, and control particle morphology. Dicarboxylic acids like oxalic acid and malonic acid have been effectively used as chelating agents in sol-gel and decomposition synthesis routes. cardiff.ac.ukrsc.org It was found that malonic acid led to a more homogeneous distribution of iron and molybdenum in the final catalyst compared to oxalic acid, resulting in improved catalytic performance. cardiff.ac.ukrsc.org Other agents such as citric acid and amino acids (e.g., glycine) are known to form stable chelates with iron, controlling the concentration of free Fe(II) ions and promoting the crucial Fe(II)-Fe(III) redox cycle in certain systems. mdpi.comresearchgate.net The interaction between molybdate and catecholate-based siderophores (a class of chelating agents) has also been studied, highlighting the ability of such molecules to bind both iron and molybdenum. nih.gov

Solvents: The choice of solvent is critical, particularly in solvothermal and hydrothermal methods. The solvent's polarity, boiling point, and coordinating ability affect precursor solubility and reaction kinetics. In addition to water, polyol solvents like ethylene (B1197577) glycol and glycerol (B35011) are often used. researchgate.netwhut.edu.cn These solvents can do more than just dissolve the precursors; for instance, ethylene glycol can also act as a reducing agent, reducing Fe³⁺ to Fe²⁺ during the synthesis. researchgate.net The "solvation effect," where solvent molecules form a shell around the metal ions, plays a significant role. Polyol-solvated ions can have stronger interactions with substrates (like graphene oxide) and their larger size can limit diffusion kinetics, leading to slower, more controlled crystal growth and more uniform nanoparticles. whut.edu.cn The pH of the solvent, often adjusted with acids like HCl, is another key factor, influencing the hydrolysis and precipitation of the metal species. researchgate.net

| Agent/Solvent | Type | Role in Synthesis | Impact on Material Characteristics | Source(s) |

| Malonic Acid | Chelating Agent (Dicarboxylic Acid) | Forms homogeneous precursor with Fe and Mo ions | Leads to superior mixing of metals and improved catalyst performance | cardiff.ac.ukrsc.org |

| Oxalic Acid | Chelating Agent (Dicarboxylic Acid) | Forms Fe and Mo oxalate precursors | Less homogeneous metal distribution compared to malonic acid | cardiff.ac.ukrsc.org |

| Citric Acid / Amino Acids | Chelating Agent | Stabilizes Fe(II) ions in solution | Controls Fe(II) concentration, can promote redox cycling | mdpi.comresearchgate.net |

| Ethylene Glycol | Solvent (Polyol) / Reducing Agent | Dissolves precursors, reduces Fe³⁺ to Fe²⁺, controls particle growth | Facilitates formation of hierarchical hollow spheres, uniform nanoparticles | researchgate.netwhut.edu.cn |

| Water (in Hydrothermal Synthesis) | Solvent | Provides medium for ionic reactions under temperature and pressure | Influences hydrolysis and precipitation | researchgate.net |

| Acidic Solution (e.g., HCl) | pH Modifier | Controls pH to influence speciation and precipitation | Enables formation of specific morphologies like nanorods | researchgate.net |

Structural and Morphological Elucidation of Iron Ii Molybdate

Crystallographic Analysis

The crystallographic nature of iron(II) molybdate (B1676688) (FeMoO₄) is primarily investigated through powder X-ray diffraction (XRD), a fundamental technique for phase identification and the determination of its crystalline structure. nih.gov Further detailed structural parameters are often elucidated using Rietveld refinement of the XRD data.

Powder X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure

Powder XRD patterns are crucial for identifying the specific crystalline phases of iron(II) molybdate present in a sample. FeMoO₄ can exist in at least two different polymorphic forms, the α- and β-phases, both of which crystallize in the monoclinic space group C2/m. acs.org The XRD patterns of these phases exhibit distinct diffraction peaks that allow for their differentiation. For instance, studies have identified the monoclinic β-FeMoO₄ as having a wolframite-type structure. researchgate.net The presence of sharp and well-defined peaks in an XRD pattern is indicative of a high degree of crystallinity. researchgate.net

In some synthesis methods, XRD analysis has revealed the presence of both α- and β-FeMoO₄ phases within the same sample, with the β-phase often being predominant. researchgate.net The formation of these different phases can be influenced by the synthesis conditions. For example, the reduction of iron(III) molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃) at temperatures between 280–300 °C has been shown to result in the formation of FeMoO₄ and molybdenum dioxide (MoO₂). rsc.org

The crystallite size of the this compound particles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. mdpi.com

Rietveld Refinement for Structural Parameters

For a more in-depth understanding of the crystal structure, Rietveld refinement of the powder XRD data is employed. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters (a, b, c, and β), atomic positions, and other structural details. researchgate.netiucr.orgresearchgate.net

Rietveld refinement has confirmed that for the monoclinic β-FeMoO₄ phase, the iron atoms are in an almost octahedral coordination environment, while the molybdenum atoms are tetrahedrally coordinated. researchgate.net The structure is composed of FeO₆ octahedra and MoO₄ tetrahedra. researchgate.netmaterialsproject.org These polyhedra share corners to form a three-dimensional framework. researchgate.net The space group for both α- and β-FeMoO₄ has been determined to be C2/m, with the same set of Wyoff positions. acs.org

Table 1: Crystallographic Data for this compound (β-FeMoO₄)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.orgresearchgate.net |

| Space Group | C2/m | acs.orgresearchgate.net |

| Point Group Symmetry | C2/m | researchgate.net |

| Coordination Environment (Fe) | Octahedral | researchgate.netmaterialsproject.org |

| Coordination Environment (Mo) | Tetrahedral | researchgate.netmaterialsproject.org |

Microscopic and Spectroscopic Characterization of Morphology and Composition

The morphology and elemental composition of this compound are typically investigated using a combination of electron microscopy and spectroscopic techniques.

Scanning Electron Microscopy (SEM) and High-Resolution SEM

Scanning Electron Microscopy (SEM) provides valuable information about the surface morphology, particle size, and shape of this compound. mdpi.comnanochemres.org SEM images have revealed various morphologies depending on the synthesis method, including nanosheets, nanorods, and nanoparticles. nih.govnanochemres.orggoogle.com For example, this compound nanosheets with a thickness of 30-100 nanometers and a diameter of 1-2 microns have been synthesized. google.com In other studies, SEM has shown non-uniform and disordered structures, as well as more uniform nanorod and nanoparticle morphologies. nanochemres.orgnanochemres.org High-resolution SEM can provide more detailed surface features, showing smooth surfaces and good dispersity of the synthesized materials. google.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal structure and precise morphology of this compound nanostructures. nanochemres.orgdiva-portal.org TEM analysis has been used to confirm the formation of nanorods and nanoparticles. nanochemres.orgnanochemres.org High-Resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline material, providing direct evidence of its crystalline nature. researchgate.net For instance, HRTEM images of β-FeMoO₄ have shown clear lattice fringes with interplanar distances corresponding to specific crystallographic planes, such as the (-211) and (120) planes. researchgate.net The lattice spacing of the (220) crystal plane has also been observed. nih.gov Selected Area Electron Diffraction (SAED), often performed in conjunction with TEM, can confirm the single-crystal nature of the particles. researchgate.net

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition Mapping

Energy Dispersive X-ray (EDX) analysis is a spectroscopic technique typically coupled with SEM or TEM to determine the elemental composition of the sample. nanochemres.orgdiva-portal.org EDX analysis of this compound confirms the presence of iron (Fe), molybdenum (Mo), and oxygen (O). diva-portal.orgcardiff.ac.uk It can be used for semi-quantitative analysis to determine the atomic ratios of the constituent elements. nanochemres.orgnanochemres.org EDX mapping provides a spatial distribution of the elements within the sample, confirming the homogeneous distribution of Fe, Mo, and O in the this compound structure. cardiff.ac.uk This technique is also crucial in core-shell structures, for example, to confirm the enrichment of molybdenum on the surface of an iron oxide core. acs.orgsoton.ac.uk

Table 2: Summary of Morphological and Compositional Analysis Techniques for this compound

| Technique | Information Provided | Examples of Findings | References |

| SEM | Surface morphology, particle size and shape | Nanosheets, nanorods, nanoparticles, disordered structures | nih.govmdpi.comnanochemres.orggoogle.comnanochemres.org |

| HRSEM | Detailed surface features | Smooth surfaces, good dispersity | google.com |

| TEM | Internal structure, high-resolution morphology | Confirmation of nanorods and nanoparticles | nanochemres.orgnanochemres.orgdiva-portal.org |

| HRTEM | Lattice fringes, crystallinity | Interplanar distances of (-211), (120), and (220) planes | researchgate.netnih.gov |

| SAED | Crystalline nature | Confirmation of single-crystal nature | researchgate.net |

| EDX | Elemental composition and mapping | Presence and distribution of Fe, Mo, and O | nanochemres.orgnanochemres.orgdiva-portal.orgcardiff.ac.ukacs.orgsoton.ac.uk |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Bonding

Fourier Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for probing the vibrational modes of molecules and the nature of chemical bonds within a compound. In the study of this compound (FeMoO₄), FT-IR spectra provide valuable insights into the coordination environment of the molybdate and iron ions. The vibrational bands observed in the FT-IR spectrum of this compound are primarily associated with the stretching and bending modes of the Mo-O bonds within the [MoO₄]²⁻ tetrahedral units and the Fe-O bonds.

Key vibrational bands for this compound are typically observed in the fingerprint region of the infrared spectrum, generally below 1000 cm⁻¹. The strong absorptions in this region are characteristic of metal-oxygen bonds. For instance, the bands in the 700-900 cm⁻¹ range are generally attributed to the stretching vibrations of the Mo-O bonds within the MoO₄ tetrahedra. The presence of bands attributable to Fe-O-Mo stretching vibrations can also be identified, typically at lower wavenumbers.

A representative, though generalized, summary of the FT-IR vibrational bands for iron molybdate is presented in the table below. It is important to note that the exact positions of these bands can vary slightly depending on the synthesis method, particle size, and crystallinity of the material.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |

| Mo-O Stretching in MoO₄ tetrahedra | 700 - 900 | nih.gov |

| Fe-O-Mo Stretching | 456 - 486 | researchgate.net |

| Surface Hydroxyl (O-H) Stretching | ~3440 | nih.gov |

| Adsorbed Water (H-O-H) Bending | ~1622 | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental States and Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in confirming the oxidation states of iron and molybdenum on the surface of the material.

The high-resolution XPS spectrum of the Fe 2p region for FeMoO₄ typically shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, corresponding to the spin-orbit splitting. The binding energies of these peaks are characteristic of the Fe²⁺ oxidation state. Similarly, the Mo 3d spectrum exhibits a doublet, Mo 3d₅/₂ and Mo 3d₃/₂, with binding energies that confirm the Mo⁶⁺ oxidation state. The presence of satellite peaks can also provide further information about the electronic structure.

The following table summarizes typical binding energies for the core levels of Fe and Mo in this compound. These values are crucial for verifying the successful synthesis of the target compound and for understanding its surface chemistry.

| Element | Core Level | Binding Energy (eV) | Oxidation State | Reference(s) |

| Iron (Fe) | Fe 2p₃/₂ | ~710.8 - 711.1 | Fe²⁺ | conicet.gov.ar |

| Iron (Fe) | Fe 2p₁/₂ | ~724.1 - 724.9 | Fe²⁺ | conicet.gov.ar |

| Molybdenum (Mo) | Mo 3d₅/₂ | ~232.3 - 232.5 | Mo⁶⁺ | conicet.gov.ar |

| Molybdenum (Mo) | Mo 3d₃/₂ | ~235.4 - 235.7 | Mo⁶⁺ | conicet.gov.ar |

| Oxygen (O) | O 1s | ~530.0 | O²⁻ (Lattice) | researchgate.net |

Surface Area and Porosity Investigations

The surface area and porosity of a material are critical parameters that influence its performance in applications such as catalysis and energy storage, as they dictate the extent of the material's interaction with its surroundings.

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of materials based on the physical adsorption of a gas (commonly nitrogen) on the solid surface. For this compound, the BET surface area can vary significantly depending on the synthesis route and any post-synthesis treatments. Nanostructured forms of FeMoO₄, such as nanorods or nanoparticles, are generally expected to exhibit higher specific surface areas compared to bulk materials. For instance, FeMoO₄ nanorods have been reported with varying surface areas. In some cases, pure FeMoO₄ nanotubes have shown a BET specific surface area of 5.64 m²/g.

The analysis of pore size distribution, often performed in conjunction with BET analysis using methods like the Barrett-Joyner-Halenda (BJH) method, provides information about the volume, size, and distribution of pores within a material. This compound materials can exhibit different types of porosity (microporous, mesoporous, or macroporous) depending on their morphology. For example, FeMoO₄ nanotubes have been shown to have a mesoporous structure with a pore size distribution centered around 27.1 nm. The presence of pores can facilitate the diffusion of reactants and products in catalytic applications or the transport of ions in battery applications.

| Material Form | BET Specific Surface Area (m²/g) | Pore Size Distribution (nm) | Porosity Type | Reference |

| FeMoO₄ Nanotubes | 5.64 | ~27.1 | Mesoporous |

In-Situ and Operando Structural Characterization

In-situ and operando characterization techniques are powerful tools for studying the structural and chemical changes of materials under realistic reaction conditions. These methods provide dynamic information that is often not accessible through ex-situ measurements.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. It is a valuable tool for studying the dynamic changes in this compound during electrochemical or catalytic processes. XAS can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES) analysis of the Fe K-edge and Mo K-edge provides information about the oxidation state and coordination geometry of the absorbing atoms. In operando studies, for instance, during the electrochemical cycling of FeMoO₄ as a battery anode, XANES can track the changes in the oxidation state of iron between Fe²⁺ and its reduced or oxidized forms. rsc.org Studies on the reduction of iron(III) molybdate (Fe₂(MoO₄)₃) have shown the formation of FeMoO₄, where in-situ XANES at the Fe K-edge confirmed the complete reduction of Fe³⁺ to Fe²⁺. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) analysis provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. For FeMoO₄, EXAFS can be used to determine the Fe-O and Mo-O bond lengths and how they change during a reaction. For example, in studies of iron molybdate catalysts, EXAFS has been used to identify a clear Mo-Fe interaction, with the primary molybdenum environment being composed of oxygen neighbors. acs.org During redox cycling, EXAFS analysis has revealed the transformation of Fe₂(MoO₄)₃ and MoO₃ to FeMoO₄ and MoO₂ under reducing conditions. rsc.orgrsc.org This demonstrates the power of operando EXAFS in elucidating the structural transformations at the atomic level.

In-Situ X-ray Diffraction during Dynamic Processes

In-situ X-ray diffraction (XRD) is a powerful analytical technique used to investigate the crystallographic structure of materials in real-time under changing conditions, such as temperature, pressure, or a reactive atmosphere. aip.org This method is particularly valuable for understanding the dynamic structural transformations that compounds like this compound undergo during catalytic processes or thermal treatments. By tracking changes in the diffraction patterns as they happen, researchers can identify transient intermediates, determine phase transition temperatures, and elucidate reaction mechanisms that would be missed by conventional ex-situ analysis of the starting and end materials. aip.org

In the context of iron molybdate systems, in-situ XRD has been crucial for observing phase evolution during redox cycling. For instance, during the reduction of an iron molybdate catalyst system (initially composed of Fe₂(MoO₄)₃ and MoO₃), in-situ XRD confirms the phase transformation to FeMoO₄ and MoO₂. rsc.orgkit.edursc.org Studies have shown this transition begins at approximately 280-300 °C. rsc.org The real-time data from in-situ XRD, often used in conjunction with techniques like X-ray Absorption Spectroscopy (XAS), provides direct evidence of the crystalline phases present as the material's oxidation state changes. researchgate.net For example, during temperature-programmed reduction with methanol (B129727), in-situ XRD patterns clearly show the disappearance of reflections corresponding to ferric molybdate (Fe₂(MoO₄)₃) and the emergence of peaks characteristic of ferrous molybdate (FeMoO₄). rsc.org This allows for the precise correlation of structural changes with specific temperatures and reactive environments.

Phase Transformations and Structural Dynamics

Temperature-Programmed Decomposition and Thermal Evolution Studies (TGA, DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for studying the thermal stability and phase transitions of materials. centroceramico.ituni-siegen.de TGA measures the change in a sample's mass as a function of temperature, indicating processes like dehydration or decomposition, while DTA detects temperature differences between a sample and an inert reference, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events such as phase changes or crystallizations. uni-siegen.deeag.com

The thermal evolution of this compound can be understood through the analysis of its precursors. For example, the thermal transformation of an ammonium (B1175870) molybdoferrate(II) precursor with a Mo/Fe molar ratio of 2.2 has been studied using TGA and DTA. uwc.ac.za The analysis reveals a multi-step decomposition process to form the final catalyst material. An initial weight loss observed up to 100°C, accompanied by an endothermic peak at 93°C, is attributed to the removal of physisorbed water. uwc.ac.za A crucial endothermic effect at 126°C corresponds to the decomposition of the ammonium molybdoferrate(II) precursor to form an this compound phase. uwc.ac.za Subsequent exothermic peaks at higher temperatures (360°C, 386°C, and 425°C) are associated with the oxidation of Fe(II) to Fe(III) and the crystallization of the final iron molybdate phases. uwc.ac.za

Table 1: Thermal Analysis Events for an Ammonium Molybdoferrate(II) Precursor Data sourced from a study on an ammonium molybdoferrate(II) precursor with a Mo/Fe ratio of 2.2. uwc.ac.za

| Temperature (°C) | Technique | Observation | Interpretation |

|---|---|---|---|

| 93 | DTA | Endothermic Effect | Loss of physisorbed water |

| 126 | DTA | Endothermic Effect | Decomposition to form Fe(II) molybdate phase |

| 247 | DTA | Endothermic Effect | Further decomposition/transformation |

| 360 | DTA | Exothermic Effect | Oxidation and crystallization processes |

| 386 | DTA | Exothermic Effect | Oxidation and crystallization processes |

| 425 | DTA | Exothermic Effect | Oxidation and crystallization processes |

Redox Cycling Induced Structural Changes

The structural integrity and phase composition of this compound are highly dynamic under redox (reduction-oxidation) conditions, which is particularly relevant to its applications in catalysis. The structural changes during these cycles have been investigated in detail using in-situ techniques. rsc.orgkit.edursc.org

During the reduction cycle, such as when heating in the presence of methanol, a catalyst containing ferric molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃) undergoes significant transformation. rsc.orgrsc.org At temperatures around 270-300 °C, the reduction process initiates, leading to the formation of this compound (FeMoO₄) and molybdenum dioxide (MoO₂). rsc.org By 400°C, X-ray analysis confirms that Fe(III) is completely reduced to Fe(II), forming FeMoO₄, while a portion of the molybdenum is reduced to MoO₂. rsc.orgkit.eduresearchgate.net

Conversely, during the subsequent oxidation cycle, where the reduced material is heated in an oxidative atmosphere, the structure reverts towards its initial state. rsc.orgrsc.org The reoxidation process transforms the FeMoO₄ and MoO₂ phases. Intermediate phases, including iron(III) oxide (Fe₂O₃) and additional MoO₃, are formed in this process. rsc.orgkit.edu These intermediates then recombine at temperatures above 400 °C to regenerate the Fe₂(MoO₄)₃ phase, which becomes the dominant phase at 500 °C. rsc.org This redox cycling can lead to phase segregation and iron enrichment, highlighting the dynamic nature of the catalyst's structure under reaction conditions. rsc.orgkit.edursc.org

Table 2: Summary of Phase Transformations in Iron Molybdate During Redox Cycling Data synthesized from in-situ XAS and XRD studies. rsc.orgkit.edursc.org

| Process | Temperature Range (°C) | Initial Phases | Intermediate/Final Phases |

|---|---|---|---|

| Reduction (in methanol) | ~280 - 400 | Fe₂(MoO₄)₃, MoO₃ | FeMoO₄, MoO₂ |

| Oxidation (in air/O₂) | ~200 - 500 | FeMoO₄, MoO₂ | Fe₂O₃, MoO₃ (intermediates), regenerating Fe₂(MoO₄)₃ |

Electronic and Optical Properties of Iron Ii Molybdate

Band Gap Determination

The band gap is a fundamental electronic property that defines the energy required to excite an electron from the valence band to the conduction band. For FeMoO₄, this value influences its color and its potential as a semiconductor. Theoretical calculations based on the monoclinic C2/m space group predict a band gap of 2.04 eV. materialsproject.org Other theoretical calculations have reported values such as 0.2752 eV and 0.4944 eV for different structural parameters of FeMoO₄. materialscloud.orgmaterialscloud.org Nanostructured FeMoO₄ is noted for having a wide band gap, which promotes the separation of photoinduced electrons and holes, a desirable trait for catalytic activity. researchgate.netresearchgate.net

Reported Band Gap Values for Iron(II) Molybdate (B1676688) (FeMoO₄)

| Reported Band Gap (eV) | Method | Crystal Structure | Source |

|---|---|---|---|

| 2.04 | Theoretical Calculation (DFT) | Monoclinic (C2/m) | materialsproject.org |

| 0.2752 | Theoretical Calculation | Monoclinic (C2/m) | materialscloud.org |

| 0.4944 | Theoretical Calculation | Monoclinic (C2/m) | materialscloud.org |

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a primary experimental technique used to determine the band gap of semiconductor materials like FeMoO₄. diva-portal.org This method measures the reflectance of light from a powdered sample over a range of wavelengths. The collected reflectance data can be transformed using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. By plotting the modified Kubelka-Munk function against photon energy (hν), the band gap can be extrapolated. Studies on composite materials have shown that the addition of materials like reduced graphene oxide (rGO) to FeMoO₄ can enhance visible light absorption and alter the effective band gap energy. diva-portal.orgresearchgate.net In solutions containing Fe(II) and Mo(VI) species, UV-Vis spectroscopy has identified a d-d transition absorption band at approximately 880 nm, which is attributed to the Fe²⁺ cation in a weak octahedral crystal field. uwc.ac.za

Photoluminescence Spectroscopy for Electronic Transitions

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic transitions and the fate of photogenerated electron-hole pairs in semiconductors. diva-portal.org When a material absorbs light with energy greater than its band gap, electrons are excited to the conduction band, leaving holes in the valence band. The subsequent radiative recombination of these charge carriers results in the emission of light, which is detected as the PL signal.

For pure FeMoO₄, studies have observed a high PL intensity. diva-portal.org This indicates a high rate of recombination between electrons and holes, which can limit the efficiency of processes like photocatalysis that rely on separated charge carriers to drive chemical reactions. diva-portal.org The photoluminescent properties are a key area of interest for metal molybdates in general, with potential applications in sensors and light-emitting devices. researchgate.netcdmf.org.br

Electron-Hole Separation Dynamics

The efficiency of many of FeMoO₄'s applications, particularly in photocatalysis, hinges on the dynamics of electron-hole separation. After being generated by light absorption, electron-hole pairs can either recombine, releasing energy as heat or light (photoluminescence), or they can separate and migrate to the material's surface to participate in redox reactions. nih.gov

The high PL intensity observed in pure FeMoO₄ suggests that the recombination process is rapid and efficient. diva-portal.org This rapid recombination is a significant challenge, as it reduces the availability of free electrons and holes. nih.gov To improve performance, strategies are employed to enhance charge separation and hinder recombination. One effective method is the formation of composites. For instance, when FeMoO₄ is combined with reduced graphene oxide (rGO), the resulting rGO/FeMoO₄ nanocomposite exhibits a significantly lower PL intensity compared to pure FeMoO₄. diva-portal.org This quenching of photoluminescence indicates that the rGO acts as an electron acceptor or transport channel, effectively separating the electrons from the holes and prolonging their lifetime. diva-portal.org Similarly, time-resolved photoluminescence (TRPL) spectroscopy can be used to demonstrate prolonged charge separation in modified molybdate systems. qu.edu.qa

Theoretical Frameworks for Electronic Structure (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials from first principles. acs.orgfrontiersin.org DFT calculations have been instrumental in understanding the properties of FeMoO₄. These calculations can predict various material properties, including crystal structure, band gap, and the density of states (DOS). materialsproject.orgacs.orgresearchgate.netcedia.edu.ec

Magnetic Phenomena in Iron Ii Molybdate Systems

Magnetic Ordering and Transitions

Iron(II) molybdate (B1676688) exhibits several types of magnetic ordering, primarily antiferromagnetism in its bulk crystalline forms. Other magnetic behaviors like ferrimagnetism and superparamagnetism have been observed in specific nanostructures or under particular conditions.

Antiferromagnetism is the predominant magnetic behavior in the bulk polymorphs of iron(II) molybdate. In an antiferromagnetic material, the magnetic moments of adjacent atoms align in an antiparallel arrangement, resulting in a zero or very small net magnetization.

Three modifications of FeMoO₄ have been characterized: the low-temperature α-FeMoO₄, the high-temperature β-FeMoO₄ (which can be metastable at room temperature), and a high-pressure phase, FeMoO₄-II. researchgate.net Both the α-phase and the high-pressure FeMoO₄-II phase exhibit antiferromagnetic ordering at low temperatures. researchgate.netumich.edu Heat capacity measurements have identified lambda anomalies indicative of magnetic ordering transitions. umich.edu The Néel temperature (Tₙ), below which the material transitions to an antiferromagnetically ordered state, varies for each phase.

Recent detailed investigations of both α- and β-FeMoO₄ have revealed a complex, noncollinear magnetic structure. researchgate.netacs.orgfigshare.comacs.org The structure is described as a crosslike 90° antiferromagnetic arrangement. researchgate.netacs.orgfigshare.comacs.org This ordering arises from the Dzyaloshinskii–Moriya interaction, which becomes dominant due to a rare cancellation of the primary Heisenberg exchange interactions. acs.orgfigshare.com In this arrangement, the material contains two distinct iron sites (Fe1 and Fe2) that form two magnetic sublattices. acs.orgfigshare.com

| Phase | Néel Temperature (Tₙ) | Reference |

|---|---|---|

| α-FeMoO₄ | ~31.6 K | umich.edu |

| FeMoO₄-II (High-Pressure) | ~43.0 K | umich.edu |

| FeMoO₄-II (High-Pressure) | 45 K | researchgate.net |

True ferrimagnetism, characterized by antiparallel alignment of magnetic moments of different magnitudes leading to a net spontaneous magnetization, is not the primary magnetic state of bulk this compound. However, some studies on FeMoO₄ nanostructures have reported ferromagnetic-like properties. For instance, hydrothermally prepared FeMoO₄ nanorods were found to exhibit ferromagnetic behavior at room temperature, though it was noted that saturated magnetization was not achieved, indicating the underlying presence of antiferromagnetism. researchgate.net The computational entry for the monoclinic C2/m phase of FeMoO₄ in the Materials Project database suggests a ferrimagnetic (FiM) ordering, which likely refers to the small net moment resulting from a canted or noncollinear antiferromagnetic spin arrangement rather than classical ferrimagnetism. materialsproject.org This is consistent with the proposed crosslike 90° noncollinear antiferromagnetic structure, which can produce a weak net moment. acs.org

Superparamagnetism is a form of magnetism that appears in ferromagnetic or ferrimagnetic nanoparticles. Below a certain size, the magnetization of these nanoparticles can randomly flip direction under the influence of temperature. Mössbauer spectroscopy studies on iron-molybdenum species prepared within the pores of MCM-41 silica (B1680970) have demonstrated superparamagnetic behavior. bibliotekanauki.plbibliotekanauki.pl In these systems, nanosized crystallites of the iron-molybdenum phase are formed within the silica pores. bibliotekanauki.plbibliotekanauki.pl The Mössbauer spectra of these samples at liquid nitrogen temperature indicated the presence of a superparamagnetic phase. bibliotekanauki.pl

Spin State Analysis of Iron and Molybdenum Centers

The magnetic properties of this compound are determined by the electronic configurations of its constituent metal ions. In FeMoO₄, the iron and molybdenum ions exist in specific oxidation and spin states.

Molybdenum (Mo⁶⁺): The molybdenum ion is in the hexavalent oxidation state (Mo⁶⁺). ias.ac.in A Mo⁶⁺ ion has a d⁰ electronic configuration, meaning it has no valence d-electrons. Consequently, it is non-magnetic and does not contribute directly to the magnetic moments or ordering in the compound. Its role is primarily structural and in mediating the superexchange interactions between the magnetic Fe²⁺ centers through the oxygen ligands.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide quantitative data on the magnetic response of a material to an applied magnetic field. For this compound, these measurements confirm the dominant antiferromagnetic interactions.

In the paramagnetic region (above Tₙ), the magnetic susceptibility (χ) of FeMoO₄ follows the Curie-Weiss law. A study on FeMoO₄ reported a negative Weiss constant (|θ_CW|) of approximately 22 K. researchgate.net The negative value of the Weiss constant is a hallmark of dominant antiferromagnetic exchange interactions between the magnetic Fe²⁺ ions. researchgate.net Magnetic susceptibility studies on the high-pressure FeMoO₄-II phase also indicate antiferromagnetic interactions leading to magnetic order below 45 K. researchgate.net

| Compound | Weiss Constant (θ_CW) | Magnetic Behavior | Reference |

|---|---|---|---|

| FeMoO₄ | ~ -22 K | Antiferromagnetic | researchgate.net |

| α-FeMoO₄ | - | Antiferromagnetic ordering near 30 K | umich.edu |

| FeMoO₄-II | - | Antiferromagnetic ordering near 45 K | umich.edu |

Mössbauer Spectroscopy for Iron Local Environment

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei, providing detailed information on oxidation state, spin state, site symmetry, and magnetic ordering.

Studies on FeMoO₄ reveal distinct Mössbauer spectra for the α and β polymorphs at room temperature, confirming the presence of high-spin Fe²⁺ in both phases. acs.orgnih.gov

α-FeMoO₄: At room temperature, the spectrum shows an asymmetric doublet with an isomer shift (IS) of approximately 1.1 mm/s and a quadrupole splitting (QS) of about 1.5 mm/s. acs.org

β-FeMoO₄: The spectrum for the β-phase is composed of two distinct doublets, indicating two different local environments for the Fe²⁺ ions. The reported hyperfine parameters are IS ≈ 0.9 mm/s and QS ≈ 2.6 mm/s for one site. acs.org

Upon cooling, the spectra of α-FeMoO₄ show line broadening and increasing asymmetry below 50 K, well above the Néel temperature. This is attributed to magnetic fluctuations, which are expected given the geometric frustration within the crystal structure. acs.org

Below the magnetic ordering temperature (T ≤ 30 K), the spectrum of α-FeMoO₄ splits into two distinct magnetic components, corresponding to the two inequivalent iron sites (Fe1 and Fe2) in the noncollinear antiferromagnetic structure. acs.org The hyperfine parameters extracted from these low-temperature spectra provide direct evidence of the magnetically ordered state. acs.orgacs.org

| Parameter | Value for Fe1 site | Value for Fe2 site | Conditions | Reference |

|---|---|---|---|---|

| Isomer Shift (IS) (mm/s) | 1.25 | 1.25 | T ≤ 30 K | acs.org |

| Quadrupole Splitting (QS) (mm/s) | -0.53 | -2.52 | T ≤ 30 K | acs.org |

| Hyperfine Field (B_hf) (T) | 7.4 | 3.8 | T ≤ 30 K | acs.org |

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. However, comprehensive EPR studies focused specifically on the intrinsic magnetic properties of bulk this compound are not extensively documented in the reviewed literature. The Fe²⁺ ion in its high-spin state (S=2) is a non-Kramers ion, which can present challenges for conventional EPR spectroscopy, often leading to broad signals or signals observable only under specific conditions.

In studies of related iron molybdate systems, particularly nanocrystalline materials, EPR has been employed. One such investigation on nanocrystalline β-Fe₂(MoO₄)₃ (iron(III) molybdate) reported a complex EPR spectrum. The observed signals were attributed to the hyperfine splitting arising from paramagnetic traces of Fe³⁺ and Mo⁵⁺ ions, rather than the bulk Fe²⁺ centers characteristic of this compound. ias.ac.in The g-factor values derived from these studies indicate a complex magnetic environment within the material. ias.ac.inresearchgate.net

It is important to note that EPR has also been utilized in studies of composites containing FeMoO₄, such as MoS₂/FeMoO₄. In these cases, the technique was primarily used to identify radical species like SO₄•⁻, •OH, ¹O₂, and O₂•⁻ generated during catalytic processes, rather than to characterize the magnetic state of the FeMoO₄ lattice itself. nih.govresearchgate.net

Reported g-Factor Values for Paramagnetic Species in Nanocrystalline Iron Molybdate (β-Fe₂(MoO₄)₃)

| Parameter | Observed g-Values |

|---|---|

| Mo⁵⁺ Splitting | gparallel = 1.95, gperpendicular = 2.02 |

| Overall Paramagnetic Traces | 4.36, 4.21, 2.83, 2.61, 2.25, 2.23, 2.02, 2.00, 1.95, 1.94, 1.86, 1.76, 1.66 |

This table presents EPR g-factor values observed in a study of nanocrystalline iron molybdate, identified as the β-Fe₂(MoO₄)₃ phase. The signals were attributed to Mo⁵⁺ ions and other paramagnetic traces. ias.ac.inresearchgate.net

Neutron Diffraction for Magnetic Structure Elucidation

Neutron diffraction is an indispensable tool for determining the magnetic structure of materials. stfc.ac.ukaps.org Unlike X-rays, neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a crystal, allowing for the direct visualization of magnetic ordering.

Pioneering work on the structural and magnetic properties of FeMoO₄ was conducted in 1968, investigating different modifications of the compound. acs.org These studies, complemented by magnetic susceptibility measurements, established that this compound exhibits antiferromagnetic ordering at low temperatures. capes.gov.br Antiferromagnetism is a state where the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a low or zero net magnetic moment. The temperature at which this transition from a paramagnetic to an antiferromagnetically ordered state occurs is known as the Néel temperature (Tₙ).

More recent high-pressure neutron powder diffraction experiments have been performed on a high-pressure polymorph, FeMoO₄-II, demonstrating continued interest in how its magnetic structure behaves under extreme conditions. diamond.ac.uk

Studies on analogous compounds, such as α-NiMoO₄ and LiFe(MoO₄)₂, provide further insight into the types of magnetic structures found in these molybdates. For example, α-NiMoO₄ is observed to have a magnetic unit cell that is doubled along one crystal axis, described by a propagation vector k = (0, 0, 1/2). capes.gov.br In the related double molybdate LiFe(MoO₄)₂, which contains Fe³⁺, an antiferromagnetic structure with a propagation vector k = (0, 0.5, 0) is observed below its Néel temperature of approximately 23.8 K. researchgate.netarxiv.orgseu.edu.cn These examples highlight the utility of neutron diffraction in precisely defining the periodic arrangement of magnetic moments.

Magnetic Ordering in Iron Molybdates and Related Compounds

| Compound | Magnetic Order | Néel Temperature (Tₙ) | Propagation Vector (k) |

|---|---|---|---|

| This compound (FeMoO₄) | Antiferromagnetic | Not specified in results | Not specified in results |

| α-Nickel Molybdate (α-NiMoO₄) | Antiferromagnetic | ~19 K | (0, 0, 1/2) |

| Lithium Iron(III) Molybdate (LiFe(MoO₄)₂) | Antiferromagnetic | ~23.8 K | (0, 0.5, 0) |

Comparison of magnetic ordering characteristics determined by neutron diffraction for iron molybdate and related transition metal molybdates. capes.gov.brresearchgate.netseu.edu.cn

Exchange Coupling Interactions

The collective magnetic behavior of a material is governed by exchange coupling interactions, which are quantum mechanical in nature and describe the interaction between the spins of neighboring atoms. In this compound, the magnetic Fe²⁺ ions are separated by non-magnetic [MoO₄]²⁻ tetrahedra. This structural arrangement typically prevents direct Fe-O-Fe superexchange, which is a common mechanism in many transition metal oxides.

Instead, the magnetic coupling in iron molybdate is believed to be mediated by a longer-range interaction known as supersuperexchange. This interaction occurs along Fe-O-Mo-O-Fe pathways. The electrons from the iron atoms interact via the intervening oxygen and molybdenum atoms, leading to an effective coupling between the iron spins. The negative Curie-Weiss temperature obtained from magnetic susceptibility measurements on related iron molybdates confirms that the dominant exchange interaction is antiferromagnetic, favoring the antiparallel alignment of neighboring spins. seu.edu.cn

Catalytic Efficacy and Reaction Mechanisms of Iron Ii Molybdate

Photocatalytic Degradation Processes

Iron(II) molybdate (B1676688) is an effective photocatalyst, particularly under visible light, due to its suitable band gap. mdpi.com It is utilized in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in water.

The photocatalytic activity of iron molybdate has been extensively studied for the degradation of organic dyes like Methylene (B1212753) Blue (MB) and Rhodamine B (RhB). When irradiated with light of sufficient energy, iron molybdate generates electron-hole pairs (e⁻/h⁺). These charge carriers react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), which are responsible for breaking down the complex dye molecules. mdpi.com

Methylene Blue (MB): Iron molybdate nanoparticles have demonstrated exceptional efficacy in the removal of MB. youtube.com Studies have shown that under sunlight illumination, the degradation of MB proceeds rapidly. youtube.com In one study, functionalizing iron molybdate with peroxo groups was found to significantly enhance its photocatalytic activity. mdpi.com The degradation efficiency can be very high, with some reports indicating up to 91% removal of MB. youtube.com The adsorption of the dye onto the catalyst surface can also play a role, sometimes leading to surface sensitization, which further boosts the photocatalytic efficiency. mdpi.commasterorganicchemistry.com

Rhodamine B (RhB): Iron molybdate also shows high activity in the degradation of RhB, often in photo-Fenton-like processes. In this system, H₂O₂ is synergistically activated by both Fe³⁺ and MoO₄²⁻ ions under visible light, leading to the generation of highly oxidizing •OH radicals. researchgate.net Research using Fe₂(MoO₄)₃ nanopowder prepared by co-precipitation demonstrated a degradation efficiency of approximately 97% for RhB within 60 minutes. researchgate.net

| Dye | Catalyst System | Degradation Efficiency | Time | Reference |

| Methylene Blue | Iron Molybdate Nanoparticles | 91% | Not Specified | youtube.com |

| Methylene Blue | Peroxide-Functionalized Iron Molybdate | ~70% | 60 min | mdpi.com |

| Rhodamine B | Fe₂(MoO₄)₃ / H₂O₂ (Photo-Fenton) | ~97% | 60 min | researchgate.net |

Beyond dyes, iron molybdate is a promising catalyst for the degradation of more complex and persistent micropollutants. It functions as an efficient activator of peroxides, such as persulfate (PS) and peroxymonosulfate (B1194676) (PMS), in photo-assisted AOPs. rsc.org

Redox Catalysis

The catalytic activity of iron molybdate is fundamentally linked to the redox cycling of its iron and molybdenum components. The ability of these metal ions to exist in multiple oxidation states allows the catalyst to facilitate electron transfer in various reactions.

A review of the scientific literature indicates that while iron(II) molybdate is active in redox processes, its primary application is as a catalyst for oxidation reactions, such as the selective oxidation of methanol (B129727). nih.gov Conversely, sodium borohydride (B1222165) (NaBH₄) is a well-known and powerful reducing agent used for the reduction of aldehydes, ketones, and other functional groups in organic synthesis, as well as for synthesizing metallic nanoparticles by reducing metal salts. masterorganicchemistry.comresearchgate.net

There is no significant body of research documenting the use of this compound as a catalyst for reduction reactions where sodium borohydride is the reductant. The typical roles of these two compounds are distinct; iron molybdate facilitates oxidation by being reduced itself (e.g., Fe³⁺ → Fe²⁺) before being re-oxidized by an oxidant like O₂, while sodium borohydride acts as a direct source of hydride ions (H⁻) for reduction. Therefore, this specific catalytic application is not a recognized or studied area for this compound.

Electrocatalytic Water Splitting

FeMoO₄ has been used as a catalyst for oxygen evolution in alkaline solutions. The electrocatalytic activity is dependent on the molar ratio of molybdenum to iron in the oxide, with a [Mo]/[Fe] ratio of 1.0 exhibiting the highest activity. The mechanism involves the adsorption of hydroxide (B78521) ions (OH⁻) onto the catalyst surface, followed by a series of electrochemical steps involving the redox-active metal centers (Fe and Mo) to generate oxygen gas.

| Catalyst | Reaction | Overpotential @ 10 mA·cm⁻² | Tafel Slope | Electrolyte | Reference |

| Co₅Fe₅MoO@CP | OER | 245 mV | 92.2 mV·dec⁻¹ | Alkaline | |

| Co₅Fe₅MoO@CP | HER | 123.6 mV | 78.3 mV·dec⁻¹ | Alkaline | |

| Ni₀.₉Fe₀.₁MoO₄ | OER | 299 mV | Not Specified | 1 M KOH |

The synergistic catalytic effect between the different metal atoms within the molybdate structure is believed to be responsible for the enhanced electrocatalytic performance.

Oxygen Evolution Reaction (OER) Performance

The oxygen evolution reaction (OER) is a critical, yet kinetically sluggish, half-reaction in electrochemical water splitting. This compound has demonstrated significant activity as an OER catalyst in alkaline solutions. wikipedia.orgnmlindia.org Studies have shown that its electrocatalytic performance is highly dependent on its composition and structure.

Research indicates that the molar ratio of molybdenum to iron is a key determinant of OER activity. nmlindia.org Iron molybdates prepared with a Mo/Fe atomic ratio of 1.0 have been found to exhibit the greatest electrocatalytic activity. nmlindia.orgelectrochemsci.org For instance, FeMoO₄ nanoprisms grown in-situ on nickel foam with a 1:1 molar ratio of Mo:Fe required a low overpotential of 284 mV to achieve a current density of 100 mA cm⁻² in 1.0 M KOH. electrochemsci.org Similarly, FeMoO₄ nanorod arrays on nickel foam achieved a current density of 50 mA cm⁻² at an overpotential of just 293 mV in 1.0 M KOH, demonstrating superior performance and long-term durability. researchgate.net

The catalytic mechanism in alkaline solutions involves the adsorption of hydroxide ions (OH⁻) onto the catalyst surface. nmlindia.org The catalyst facilitates the transfer of four electrons to generate molecular oxygen. The Tafel slope, a key indicator of the reaction mechanism, for OER on iron molybdate has been measured to be approximately 40 mV/dec, suggesting a specific rate-determining step in the multi-electron process. nmlindia.org Furthermore, doping FeMoO₄ with elements like phosphorus has been shown to dramatically enhance OER performance. Phosphorus-doped FeMoO₄ on nickel foam (P-FMO@NF) required an even lower overpotential of only 206 mV to reach a current density of 10 mA cm⁻². nih.gov This enhancement is attributed to the generation of oxygen vacancies and the rapid surface reconstruction into highly active FeOOH during the OER process. nih.gov

| Catalyst Material | Morphology/Substrate | Electrolyte | Overpotential (mV) @ Current Density (mA cm⁻²) | Tafel Slope (mV dec⁻¹) |

|---|---|---|---|---|

| FeMoO₄ | Nanorod Array / Nickel Foam | 1.0 M KOH | 293 @ 50 | Not Reported |

| FeMoO₄ (Fe:Mo = 1:1) | Nanoprism / Nickel Foam | 1.0 M KOH | 284 @ 100 | Not Reported |

| P-FeMoO₄ | In-situ grown / Nickel Foam | 1.0 M KOH | 206 @ 10 | Not Reported |

| Fe-Mo₅N₆/MoO₃-550 | Composite | Not Specified | 201 @ 10 | Not Reported |